molecular formula C8H8N4O2 B12847954 6-methyl-5-nitro-1H-indazol-3-amine

6-methyl-5-nitro-1H-indazol-3-amine

Cat. No.: B12847954
M. Wt: 192.17 g/mol
InChI Key: WFDJSHUZVMEBGR-UHFFFAOYSA-N
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Description

6-Methyl-5-nitro-1H-indazol-3-amine is an indazole derivative featuring a methyl group at position 6, a nitro group at position 5, and an amine group at position 3. The nitro group confers strong electron-withdrawing effects, while the amine enhances hydrogen-bonding capabilities.

Properties

IUPAC Name

6-methyl-5-nitro-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDJSHUZVMEBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines, which can be achieved through transition metal-catalyzed reactions or reductive cyclization reactions . Another approach includes the consecutive formation of C–N and N–N bonds without the use of catalysts or solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of 6-methyl-5-nitro-1H-indazol-3-amine.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-nitro-1H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-methyl-1H-indazol-3-amine, while substitution reactions can produce a variety of functionalized indazole derivatives.

Scientific Research Applications

6-methyl-5-nitro-1H-indazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune response and cancer progression . The compound’s effects on cellular pathways can lead to the inhibition of cell proliferation and induction of cell cycle arrest.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A comparative analysis of substituent positions and functional groups highlights key differences in electronic properties, solubility, and reactivity:

Table 1: Substituent and Property Comparison
Compound Name Substituents Molecular Weight Key Properties/Data Applications
6-Methyl-5-nitro-1H-indazol-3-amine 6-Me, 5-NO₂, 3-NH₂ Not reported High electron-withdrawing (NO₂), polar NH₂ Pharmacological research
6-Methyl-1H-indazol-5-amine 6-Me, 5-NH₂ 147.18 (CAS 81115-45-9) Reduced polarity (no NO₂), higher solubility Intermediate synthesis
3-Iodo-6-methyl-2H-indazol-5-amine 3-I, 6-Me, 5-NH₂ Not reported Bulky iodine substituent; safety protocols required Chemical synthesis
6-(Trifluoromethyl)-1H-indazol-5-amine 6-CF₃, 5-NH₂ 201.15 Lipophilic (CF₃), moderate solubility Drug development
5-Chloro-2-methyl-1H-benzimidazol-6-amine 2-Me, 5-Cl, 6-NH₂ (benzimidazole) 181 (M⁺) m.p. 108°C; IR/NMR data available Antifungal/antibacterial agents

Structural and Electronic Differences

  • Nitro vs. Trifluoromethyl: The nitro group (NO₂) in the target compound is more polar and electron-withdrawing than the trifluoromethyl (CF₃) group in 6-(trifluoromethyl)-1H-indazol-5-amine. This difference may reduce the basicity of the amine group in the nitro analog but enhance its reactivity in electrophilic substitution .
  • Indazole vs. Benzimidazole Core : Benzimidazoles (e.g., 5-chloro-2-methyl-1H-benzimidazol-6-amine) have adjacent nitrogen atoms, enabling stronger hydrogen bonding compared to indazoles. This structural distinction influences their biological target interactions .

Biological Activity

Overview

6-Methyl-5-nitro-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an anticancer agent. Its structural features, including the nitro and methyl groups, contribute to its biological activity by influencing interactions with various molecular targets.

The biological activity of 6-methyl-5-nitro-1H-indazol-3-amine primarily involves its interaction with specific enzymes and pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in immune response modulation and tumor progression. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell function .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-methyl-5-nitro-1H-indazol-3-amine and its derivatives. A significant study synthesized a series of substituted aminoindazole derivatives, demonstrating that certain compounds exhibited potent anti-proliferative activity against various cancer cell lines. For example, one derivative showed an IC50 value of approximately 1.7 µM against the MDA-MB-231 breast cancer cell line, indicating strong cytotoxic effects .

Table 1: Cytotoxicity of 6-Methyl-5-Nitro-1H-Indazol-3-Amine Derivatives

Compound IDCell LineIC50 (µM)
36MDA-MB-2311.7
39A5492.8
49SNU-6381.8
VariousSK-HEP-1>20

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various derivatives have shown that modifications to the indazole scaffold can significantly affect biological activity. Substituents at different positions on the indazole ring influence both potency and selectivity against cancer cell lines. For instance, N-aromatic substitutions were found to enhance cytotoxicity towards A549 and SNU-638 cells with IC50 values ranging from 0.7 to 10 µM .

Case Study: Inhibition of IDO1

A detailed investigation into the inhibitory effects of 6-methyl-5-nitro-1H-indazol-3-amines on IDO1 revealed that these compounds can effectively reduce IDO1 activity in vitro. This reduction correlates with enhanced T-cell activation and proliferation in immune assays, suggesting a mechanism by which these compounds may exert their anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-methyl-5-nitro-1H-indazol-3-amine, it is essential to compare it with similar compounds:

Table 2: Comparison of Biological Activities

CompoundStructure FeaturesIDO1 InhibitionAnticancer Activity
6-Methyl-5-NitroNitro and methyl groupsYesHigh
5-Nitro-IndazoleNitro group onlyModerateModerate
IndazoleNo nitro or methyl groupsNoLow

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